molecular formula C12H15BrO2 B13272569 1-(3-Bromo-2-hydroxy-5-methylphenyl)-3-methylbutan-1-one

1-(3-Bromo-2-hydroxy-5-methylphenyl)-3-methylbutan-1-one

Cat. No.: B13272569
M. Wt: 271.15 g/mol
InChI Key: MLQPNJOLDRIUEP-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-hydroxy-5-methylphenyl)-3-methylbutan-1-one is an organic compound with a complex structure that includes a bromine atom, a hydroxyl group, and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-2-hydroxy-5-methylphenyl)-3-methylbutan-1-one typically involves the bromination of 2-hydroxy-5-methylacetophenone followed by further chemical modifications. The reaction conditions often include the use of bromine in an organic solvent such as chloroform or acetic acid, with the reaction being carried out under controlled temperature and light conditions to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to control the reaction parameters precisely. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. Post-reaction purification steps, such as recrystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-2-hydroxy-5-methylphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a hydroxy-methylphenyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under mild conditions.

Major Products

    Oxidation: Formation of 3-bromo-2-hydroxy-5-methylbenzoic acid.

    Reduction: Formation of 2-hydroxy-5-methylphenylmethanol.

    Substitution: Formation of 3-amino-2-hydroxy-5-methylphenyl derivatives.

Scientific Research Applications

1-(3-Bromo-2-hydroxy-5-methylphenyl)-3-methylbutan-1-one is utilized in various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-hydroxy-5-methylphenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to target molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromo-2-hydroxyphenyl)ethanone
  • 1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone
  • 1-(3-Bromo-2-hydroxy-4-methylphenyl)ethanone

Uniqueness

1-(3-Bromo-2-hydroxy-5-methylphenyl)-3-methylbutan-1-one is unique due to the presence of both a bromine atom and a hydroxyl group on the phenyl ring, along with a methyl group on the butanone chain. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

1-(3-bromo-2-hydroxy-5-methylphenyl)-3-methylbutan-1-one

InChI

InChI=1S/C12H15BrO2/c1-7(2)4-11(14)9-5-8(3)6-10(13)12(9)15/h5-7,15H,4H2,1-3H3

InChI Key

MLQPNJOLDRIUEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)O)C(=O)CC(C)C

Origin of Product

United States

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